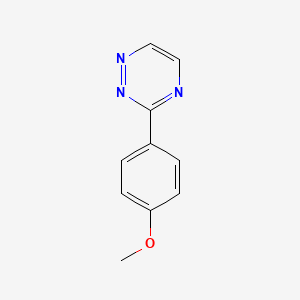

3-(4-Methoxyphenyl)-1,2,4-triazine

CAS No.: 62258-29-1

Cat. No.: VC19468020

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62258-29-1 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-1,2,4-triazine |

| Standard InChI | InChI=1S/C10H9N3O/c1-14-9-4-2-8(3-5-9)10-11-6-7-12-13-10/h2-7H,1H3 |

| Standard InChI Key | XTPVNZQBAOODPO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=CN=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

-

Molecular Formula:

-

Molecular Weight: 187.20 g/mol

-

IUPAC Name: 3-(4-Methoxyphenyl)-1,2,4-triazine

-

CAS Registry: 69466-85-9 (closely related analog: 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine)

The compound features a planar 1,2,4-triazine ring with nitrogen atoms at positions 1, 2, and 4. The 4-methoxyphenyl group at position 3 introduces electron-donating effects via the methoxy substituent, influencing reactivity and intermolecular interactions.

Spectroscopic Data

-

IR Spectroscopy: Characteristic peaks include at ~1600 cm and at ~2850 cm .

-

: Signals for aromatic protons appear at δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .

Synthesis and Structural Elucidation

Synthetic Routes

3-(4-Methoxyphenyl)-1,2,4-triazine is typically synthesized via cyclization or substitution reactions:

-

Cyclocondensation: Reaction of 4-methoxyphenylhydrazine with nitriles or cyanoguanidine under acidic conditions .

-

Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling of halogenated triazines with 4-methoxyphenylboronic acid (yields: 70–85%) .

-

Solvent-Free Methods: Efficient synthesis using -halosulfonamides as catalysts (e.g., ZrOCl·8HO) .

Crystal Structure Analysis

Single-crystal X-ray diffraction of analogs (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine) reveals:

-

Bond Lengths: C–N bonds in the triazine ring range from 1.31–1.35 Å, consistent with aromatic delocalization .

-

Dihedral Angles: The methoxyphenyl group forms a 45–60° angle with the triazine plane, optimizing π-π stacking .

Chemical Reactivity and Functionalization

Key Reactions

-

Nucleophilic Substitution: The triazine ring undergoes substitution at position 5 with amines, thiols, or alkoxides .

-

Electrophilic Aromatic Substitution: Methoxy-directed nitration or halogenation occurs at the phenyl ring .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Pb(II), Pd(II)), forming complexes with applications in OLEDs .

Stability and Degradation

Pharmacological Applications

Anticancer Activity

Antimicrobial Properties

-

Bacterial Strains: Active against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 µg/mL) .

-

Antitubercular Activity: MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv .

Enzyme Inhibition

Material Science Applications

Coordination Polymers

-

Lead(II) Complexes: [Pb(μ-PMPT)Br] exhibits a PbNBr coordination sphere, used in OLEDs .

-

Luminescence: Emission maxima at 450–480 nm (quantum yield: 0.32) .

Polymer Additives

Comparative Analysis of Analogous Derivatives

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume